Marbofloxacin Impurity A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Marbofloxacin is a fluoroquinolone veterinary antibiotic used to treat infections in animals. The quality control of such pharmaceuticals is crucial to ensure their safety and efficacy. Impurities in pharmaceuticals can arise from various sources, including the synthesis process, degradation during storage, or interactions with other substances. The identification and quantification of these impurities are essential for drug approval and batch release.

Synthesis Analysis

The synthesis of fluoroquinolones like marbofloxacin can lead to the formation of impurities. In the case of a related compound, moxifloxacin, four prominent impurities were detected during the synthesis process . These impurities were isolated and characterized using high-performance liquid chromatography (HPLC) and various spectral data, including 1H, 13C NMR, DEPT, IR, and mass spectrometry. Although the specific impurities of marbofloxacin were not detailed, the process of identifying and characterizing impurities in moxifloxacin provides a framework for similar analyses in marbofloxacin .

Molecular Structure Analysis

The molecular structure of impurities is crucial for understanding their properties and potential effects on the drug's safety profile. In the case of moxifloxacin, the impurities were structurally identified and characterized, providing insights into their chemical nature . This level of detail is necessary for marbofloxacin impurities to assess their impact on the drug's stability and efficacy.

Chemical Reactions Analysis

Impurities can undergo various chemical reactions, including degradation under stress conditions. A study on marbofloxacin tablets revealed that significant degradation occurred under acidic conditions, and moderate degradation was observed under oxidative stress . The degradation products were well resolved from the main peak and its impurities, indicating the robustness of the analytical method used for their separation .

Physical and Chemical Properties Analysis

The physical and chemical properties of impurities influence their behavior in the drug formulation and their potential to affect the drug's performance. The novel stability-indicating reversed-phase ion-pair chromatographic method developed for marbofloxacin tablets was able to separate impurities and degradation products, suggesting that these substances have distinct physical and chemical properties from the active drug . This method met the Veterinary International Conference on Harmonization requirements, demonstrating its suitability for impurity quantitation in marbofloxacin tablets .

科学的研究の応用

Analytical Method Development and Validation

Development of Stability-Indicating Methods : A novel stability-indicating isocratic reversed-phase ion-pair chromatographic method was designed for the separation and quantification of marbofloxacin impurities, including Impurity A, in the presence of degradation products. This method, developed by Maheshwari, Shukla, and Dare (2018), was applied to marbofloxacin tablets, demonstrating its utility in the quality control of veterinary pharmaceuticals (Maheshwari, Shukla, & Dare, 2018).

Eco-Friendly UV Spectrophotometric Method : Another study by da Silva et al. (2022) focused on developing an eco-friendly UV spectrophotometric method for evaluating Marbofloxacin in tablet formulations. The method was validated for its efficacy, indicating stability, and aligns with the principles of green analytical chemistry. This research underscores the growing importance of sustainable practices in pharmaceutical analysis (da Silva, Lustosa, Torres, & Kogawa, 2022).

Pharmacokinetic Studies

Pharmacokinetics and Pharmacodynamics Integration : Aliabadi and Lees (2002) explored the pharmacokinetics (PK) of marbofloxacin in calf serum, exudate, and transudate. Their study highlighted the drug's distribution and efficacy against respiratory infections in cattle, providing a basis for optimizing dosage regimens for veterinary applications (Aliabadi & Lees, 2002).

PBPK Model for Edible Tissues in Pigs : A study by Viel et al. (2023) developed a physiologically based pharmacokinetic (PBPK) model to predict marbofloxacin distribution in edible tissues and intestinal exposure in pigs. This research aids in estimating withdrawal periods for marbofloxacin-treated livestock, ensuring food safety (Viel, Nouichi, Le Van Suu, Rolland, Sanders, Laurentie, Manceau, & Henri, 2023).

特性

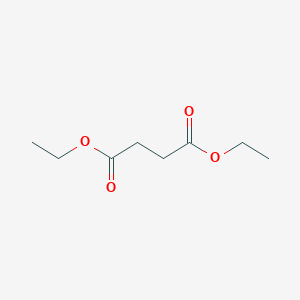

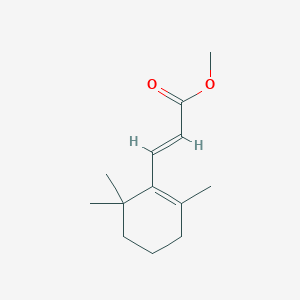

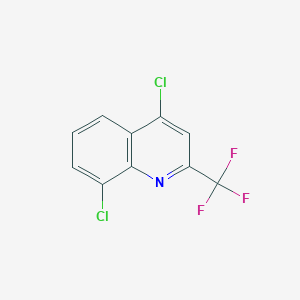

IUPAC Name |

6,7-difluoro-8-hydroxy-1-(methylamino)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O4/c1-14-15-3-5(11(18)19)9(16)4-2-6(12)7(13)10(17)8(4)15/h2-3,14,17H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORYSGPURSAYCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Marbofloxacin Impurity A | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone](/img/structure/B104757.png)